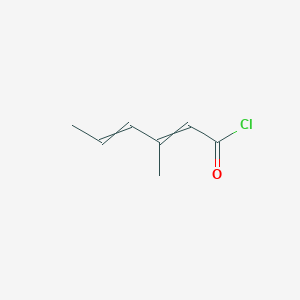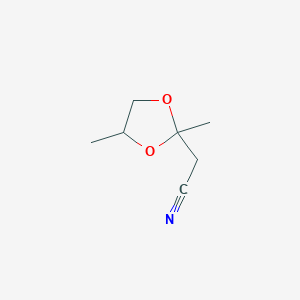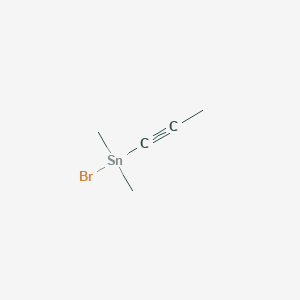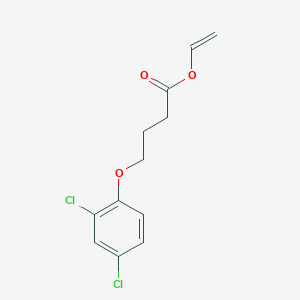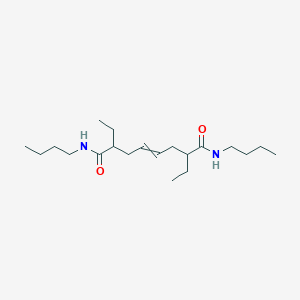
2-Benzothiazolamine, N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolamine, N-(phenylmethylene)- is an organic compound with the molecular formula C14H10N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- typically involves the condensation of 2-aminobenzothiazole with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
2-Aminobenzothiazole+Benzaldehyde→2-Benzothiazolamine, N-(phenylmethylene)-
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolamine, N-(phenylmethylene)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolamine, N-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine derivative.
Applications De Recherche Scientifique
2-Benzothiazolamine, N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has shown that derivatives of benzothiazole, including 2-Benzothiazolamine, N-(phenylmethylene)-, may have therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolamine, N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
2-Benzothiazolamine, N-(phenylmethylene)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: This compound is a precursor in the synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- and shares similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family, it serves as a core structure for many derivatives with diverse applications.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator, it has different functional groups compared to 2-Benzothiazolamine, N-(phenylmethylene)-.
Propriétés
Numéro CAS |
69791-41-9 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H |
Clé InChI |
SBRCQCMQXNSPJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



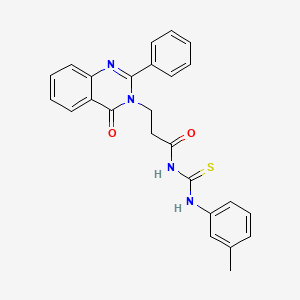
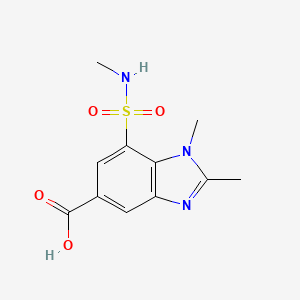
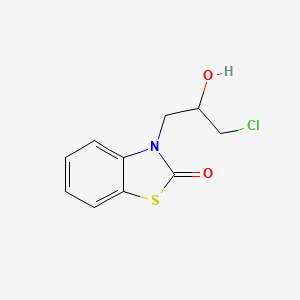
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
